

glycosidic bond stability in different glucopyranosides

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Comparative Stability of Glucopyranosides

The chemical nature of the glycosidic bond significantly influences the stability of glucopyranosides, affecting their resistance to acid hydrolysis and UV-induced cleavage. The table below summarizes key stability data and characteristics from recent research.

Glycosidic Bond Type	Representative Molecule	Key Stability Characteristics	Experimental Data / Observations
O-Glycosidic Bond	<i>n</i> -Octyl-1-O-β-D-glucopyranoside[citation:7]	Lower hydrolytic stability; No significant UV absorption above 200 nm[citation:7]	Lacks strong UV absorption band in the 200-220 nm range[citation:7]
S-Glycosidic Bond	<i>n</i> -Octyl-1-S-β-D-glucopyranoside[citation:7]	Increased hydrolytic stability [1]; Strong UV absorption [2]	Broad UV absorption band at 200-220 nm ; HOMO-LUMO transition with n → σ* character involving sulfur atom [2]

Glycosidic Bond Type	Representative Molecule	Key Stability Characteristics	Experimental Data / Observations
N-Glycosidic Bond	Glycosylamines (e.g., in DNA) [3]	Generally more resistant to hydrolysis than O-glycosides [3]	In DNA, these bonds are susceptible to damage but are cleaved by specific glycosylases [3]
C-Glycosidic Bond	C-Glycosyl compounds [3]	High resistance to acid and enzymatic hydrolysis [3]	The carbon-carbon bond is not cleaved by typical hydrolytic agents [3]
Expanded (Oxymethylene) Bond	Cyclic Pentasaccharide [1]	Increased hydrolytic stability and enhanced host-guest binding affinity [1]	Binding affinity with 1-aminoadamantane: 10,500 (± 425) M⁻¹ [1]

Detailed Experimental Protocols

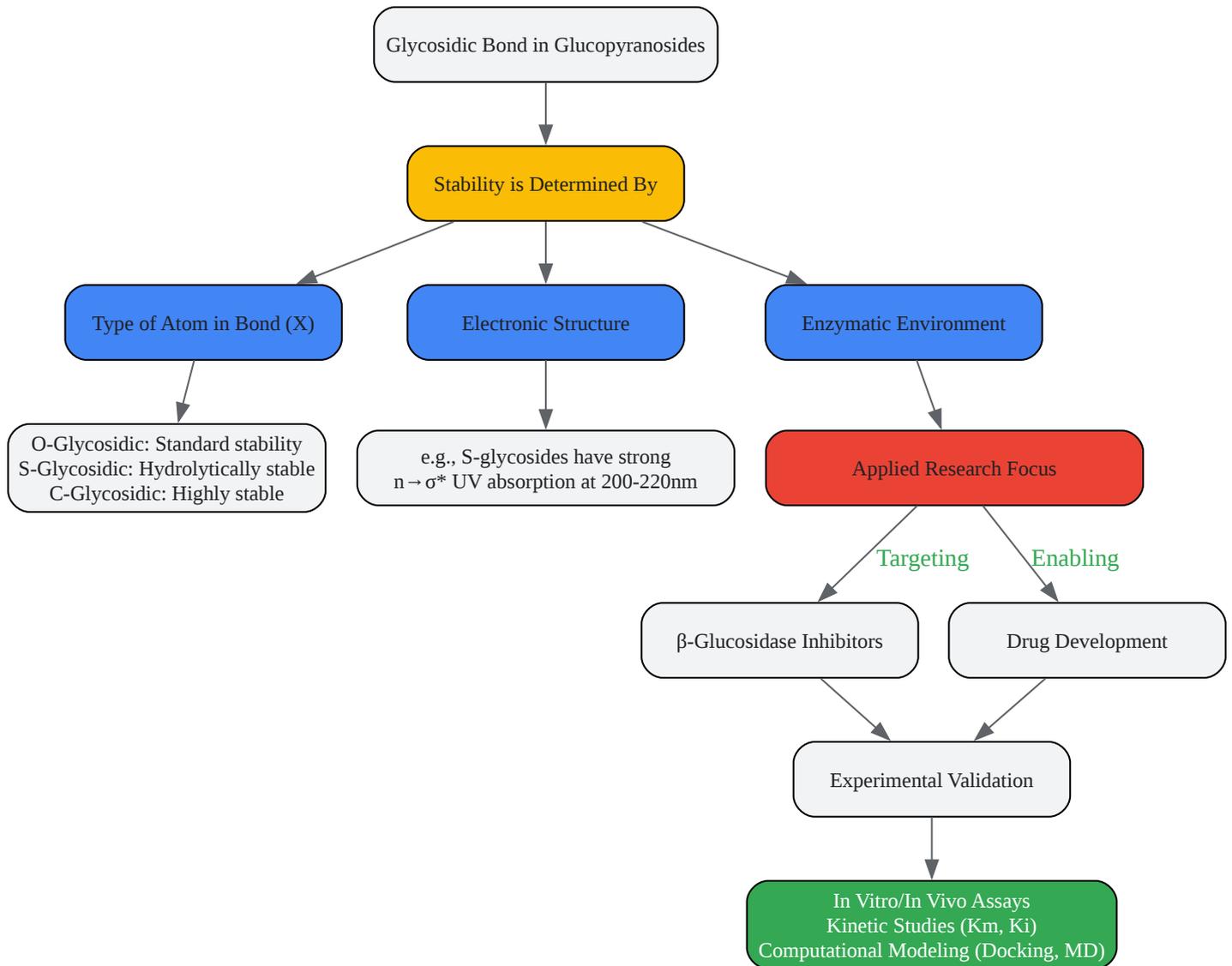
To ensure the reproducibility of the data cited, here is a detailed description of the key experimental methods.

- **UV-Vis Spectroscopy Analysis (for S-/O-Glucoside Stability) [2]**
 - **Objective:** To characterize the electronic structure and stability of glucosides by identifying specific UV absorption bands.
 - **Methodology:** UV absorption spectra of *n*-alkyl-1-X- β -D-glucopyranosides (X = O, S) in aqueous solution were recorded. The strong absorption of the thioglycosides (X = S) at 200-220 nm was further investigated using **Time-Dependent Density Functional Theory (TD-DFT)** calculations. Geometry optimizations were performed at the **B3LYP/6-31G(d,p)** level of theory, incorporating solvation effects using the **SMD model** for water. Subsequent TD-DFT calculations analyzed the nature of the electronic transitions.
 - **Key Findings:** The absorption band in thioglycosides was attributed to a dipole-allowed **HOMO-LUMO transition**. Natural Bond Orbital (NBO) analysis confirmed this transition originates from **$n \rightarrow \sigma^*$** donation from the sulfur atom's p orbitals to the anti-bonding orbital of the adjacent C-O bond in the pyran ring.
- **Host-Guest Binding Affinity Measurement (for Expanded Bond) [1]**

- **Objective:** To evaluate the microenvironment and complexation ability of a glycosidic-bond-expanded cyclic pentasaccharide.
 - **Methodology:** The binding interaction between the synthetic cyclic pentasaccharide (host) and 1-aminoadamantane (guest) in aqueous solution was studied using **Isothermal Titration Calorimetry (ITC)**. ITC directly measures the heat change upon binding, allowing for the determination of the binding constant (K), stoichiometry (n), and thermodynamic parameters (ΔH , ΔS).
 - **Key Findings:** The study confirmed a **1:2 host-to-guest complex** formation with a high binding affinity of **10,500 (± 425) M^{-1}** , indicating the expanded cavity's effectiveness.
- **Enzyme Inhibition Assay (for β -Glucosidase Inhibitors) [4]**
 - **Objective:** To assess the inhibitory potential of synthetic compounds against the β -glucosidase enzyme.
 - **Methodology:** A solution of **β -glucosidase (0.5 U mL^{-1})** was incubated with varying concentrations of the test inhibitor in phosphate buffer (pH 6.9). The enzymatic reaction was initiated by adding the substrate **p-nitrophenyl- β -D-glucopyranoside (PGLT)**. After incubation at 37°C , the reaction was stopped with sodium carbonate. The release of p-nitrophenol was measured by its **absorbance at 405 nm**. The percentage inhibition was calculated relative to a control without the inhibitor.
 - **Extended Kinetics:** For potent inhibitors, a further kinetic study determined the mechanism of inhibition. The enzyme was incubated with different inhibitor and substrate concentrations. **Lineweaver-Burk plots** were used to derive the Michaelis-Menten constant (K_m) and the inhibition constant (K_i).

Research Workflow and Bonding Relationships

To help visualize the logical flow from bond stability to its practical investigation in drug discovery, the following diagram outlines the key concepts and relationships.



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References

1. Glycosidic Bond Expanded Cyclic Oligosaccharides [pmc.ncbi.nlm.nih.gov]
2. Theoretical investigation of the electronic absorption ... [sciencedirect.com]
3. Glycosidic bond [en.wikipedia.org]
4. in vitro, in vivo, kinetic, SAR and computational studies [pubs.rsc.org]

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